molecular formula C24H30FN3O3S B11335267 (4-Benzylpiperazin-1-yl){1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone

(4-Benzylpiperazin-1-yl){1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone

Cat. No.: B11335267
M. Wt: 459.6 g/mol
InChI Key: DKXUUBXVGLHNPE-UHFFFAOYSA-N
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Description

1-BENZYL-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-BENZYL-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-BENZYL-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Uniqueness: 1-BENZYL-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H30FN3O3S

Molecular Weight

459.6 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]methanone

InChI

InChI=1S/C24H30FN3O3S/c25-23-9-5-4-8-22(23)19-32(30,31)28-12-10-21(11-13-28)24(29)27-16-14-26(15-17-27)18-20-6-2-1-3-7-20/h1-9,21H,10-19H2

InChI Key

DKXUUBXVGLHNPE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4F

Origin of Product

United States

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